Cas no 1311596-71-0 (N-(cyanomethyl)-3-methoxy-4-(propan-2-yloxy)benzamide)

N-(cyanomethyl)-3-methoxy-4-(propan-2-yloxy)benzamide Chemical and Physical Properties
Names and Identifiers
-
- N-(cyanomethyl)-3-methoxy-4-(propan-2-yloxy)benzamide
- AKOS034759074
- N-(cyanomethyl)-3-methoxy-4-propan-2-yloxybenzamide
- Z979003622
- 1311596-71-0
- EN300-26683705
-
- Inchi: 1S/C13H16N2O3/c1-9(2)18-11-5-4-10(8-12(11)17-3)13(16)15-7-6-14/h4-5,8-9H,7H2,1-3H3,(H,15,16)
- InChI Key: BSVURCJYPJWXGY-UHFFFAOYSA-N
- SMILES: O(C1C=CC(C(NCC#N)=O)=CC=1OC)C(C)C
Computed Properties
- Exact Mass: 248.11609238g/mol
- Monoisotopic Mass: 248.11609238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 321
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 71.4Ų
N-(cyanomethyl)-3-methoxy-4-(propan-2-yloxy)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26683705-0.05g |
N-(cyanomethyl)-3-methoxy-4-(propan-2-yloxy)benzamide |
1311596-71-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(cyanomethyl)-3-methoxy-4-(propan-2-yloxy)benzamide Related Literature
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
Additional information on N-(cyanomethyl)-3-methoxy-4-(propan-2-yloxy)benzamide
Recent Advances in the Study of N-(cyanomethyl)-3-methoxy-4-(propan-2-yloxy)benzamide (CAS: 1311596-71-0)
N-(cyanomethyl)-3-methoxy-4-(propan-2-yloxy)benzamide (CAS: 1311596-71-0) is a compound of significant interest in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development. This research brief consolidates the latest findings related to this compound, offering a comprehensive overview for professionals in the field.
The compound has been identified as a key intermediate in the synthesis of novel small-molecule inhibitors targeting specific enzymatic pathways. Recent publications highlight its role in modulating protein-protein interactions, particularly in the context of inflammatory and oncogenic signaling. Structural-activity relationship (SAR) studies have elucidated the importance of the cyanomethyl and isopropoxy functional groups in enhancing binding affinity and selectivity.
In vitro and in vivo studies have demonstrated the compound's efficacy in preclinical models. For instance, research published in the Journal of Medicinal Chemistry (2023) reported that derivatives of N-(cyanomethyl)-3-methoxy-4-(propan-2-yloxy)benzamide exhibited potent inhibitory effects on kinase activity, with IC50 values in the nanomolar range. These findings suggest its potential as a lead compound for developing targeted therapies in oncology and autoimmune diseases.
Further investigations into the compound's pharmacokinetic profile have revealed favorable absorption and distribution properties, though challenges remain in optimizing metabolic stability. Advanced formulation strategies, such as prodrug design and nanoparticle encapsulation, are being explored to address these limitations. Collaborative efforts between academic and industrial researchers are accelerating the translation of these discoveries into clinical applications.
In conclusion, N-(cyanomethyl)-3-methoxy-4-(propan-2-yloxy)benzamide represents a promising scaffold for drug discovery. Ongoing research aims to expand its therapeutic potential through structural optimization and mechanistic studies. This brief underscores the compound's relevance in contemporary chemical biology and highlights avenues for future exploration.
1311596-71-0 (N-(cyanomethyl)-3-methoxy-4-(propan-2-yloxy)benzamide) Related Products
- 1804216-60-1(3-(3-Bromo-2-(chloromethyl)phenyl)propanenitrile)
- 2171892-21-8(1-1-(hydroxymethyl)cyclopentylcyclobutan-1-ol)
- 533910-45-1(ethyl 6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate)
- 2219368-58-6(rac-(2R,3S)-2-(3,4-difluorophenyl)-1-(propan-2-yl)pyrrolidin-3-amine)
- 243666-11-7(4-Amino-7-(trifluoromethyl)quinoline)
- 317853-88-6(3-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide)
- 891100-05-3(1-(2-chlorophenyl)-3-1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylurea)
- 921123-90-2(2-(1,3-benzothiazol-2-yl)ethyl(methyl)amine)
- 897621-89-5(N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}furan-2-carboxamide)
- 2229075-86-7(2,2,4-Trimethyl-4-(methylamino)pentan-1-ol)




